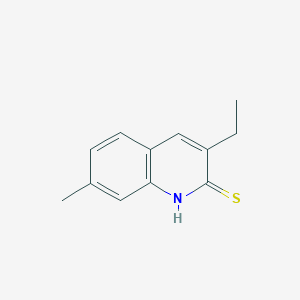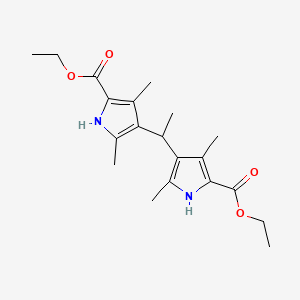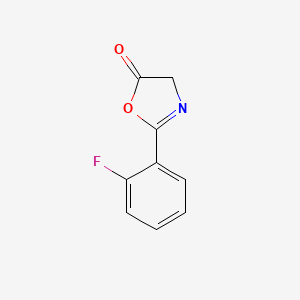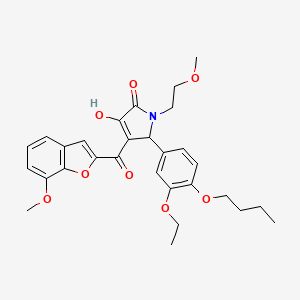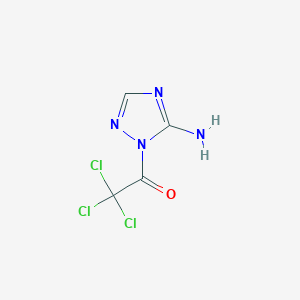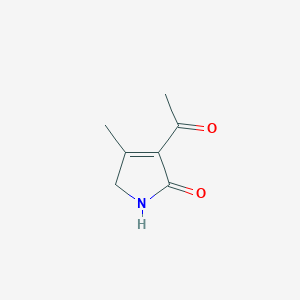
3-Acetyl-4-methyl-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-4-methyl-1H-pyrrol-2(5H)-one is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of an acetyl group at the third position and a methyl group at the fourth position of the pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-methyl-1H-pyrrol-2(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methyl-2-pyrrolidinone with acetic anhydride in the presence of a catalyst can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-Acetyl-4-methyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce alcohols or amines.
科学研究应用
3-Acetyl-4-methyl-1H-pyrrol-2(5H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 3-Acetyl-4-methyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
相似化合物的比较
Similar Compounds
2-Acetylpyrrole: Similar structure but lacks the methyl group at the fourth position.
4-Methylpyrrole-2-carboxaldehyde: Similar structure but has an aldehyde group instead of an acetyl group.
3-Methyl-2-pyrrolidinone: Similar structure but lacks the acetyl group.
Uniqueness
3-Acetyl-4-methyl-1H-pyrrol-2(5H)-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it valuable for specific applications in research and industry.
属性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC 名称 |
4-acetyl-3-methyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C7H9NO2/c1-4-3-8-7(10)6(4)5(2)9/h3H2,1-2H3,(H,8,10) |
InChI 键 |
ZAGLGNHLRQTQON-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol](/img/structure/B15209863.png)

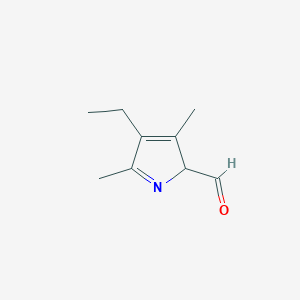

![5-Benzyl-5H-thieno[2,3-c]pyrrole](/img/structure/B15209884.png)
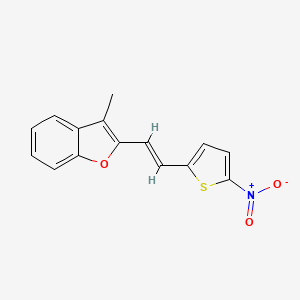
![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209896.png)
